molecular formula C17H20N2O3S2 B2575776 (Z)-N-(5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 1007245-56-8

(Z)-N-(5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2575776
CAS No.: 1007245-56-8
M. Wt: 364.48
InChI Key: XOMQXCLOHMPKFT-ZCXUNETKSA-N
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Description

(Z)-N-(5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a potent and selective small molecule inhibitor identified for its action against specific biological targets. It has been characterized in scientific studies as a potent inhibitor of MAP4K4 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4), a kinase implicated in the regulation of stress-activated signaling pathways. Research indicates that pharmacological inhibition of MAP4K4 with compounds such as this one can ameliorate skeletal muscle insulin resistance, positioning it as a valuable tool for investigating metabolic disorders and diabetes . Its mechanism involves the suppression of the MAP4K4-GLUT4 pathway, thereby influencing glucose uptake in insulin-sensitive tissues. Beyond metabolic research, this compound's utility extends to the study of fibrosis, as MAP4K4 inhibition has been shown to attenuate pro-fibrotic gene expression and myofibroblast activation in models of hepatic fibrosis . This makes it a critical research chemical for probing the underlying mechanisms of fibrotic diseases and for evaluating potential therapeutic strategies targeting the JNK and other stress kinase signaling cascades in various pathological contexts.

Properties

IUPAC Name

N-[5,6-dimethyl-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-11-8-13-15(9-12(11)2)24-17(19(13)4-7-23-3)18-16(20)14-10-21-5-6-22-14/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMQXCLOHMPKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=NC(=O)C3=COCCO3)N2CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-N-(5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its biological activity, including its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d]thiazole core and a dioxine ring. This unique configuration contributes to its biological activity through various mechanisms such as enzyme inhibition and interaction with cellular pathways.

Antimicrobial Activity

Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. A study demonstrated that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis and function. For instance, thiazole derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting that the compound may possess comparable antimicrobial effects .

Anticancer Properties

The compound's structural analogs have been evaluated for their anticancer potential. In vitro studies revealed that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways. Specifically, compounds with similar structures have been reported to inhibit tumor growth in glioblastoma models, showcasing their potential as anticancer agents .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, the inhibition of methylene tetrahydrofolate reductase (MTHFR), an enzyme critical for folate metabolism, has been suggested based on molecular docking studies .
  • Cell Signaling Modulation : By interacting with specific receptors or signaling pathways, the compound could modulate cellular responses that lead to apoptosis or cell cycle arrest in cancer cells.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Activity : A series of benzo[d]thiazole derivatives were synthesized and tested against various bacterial strains, showing minimum inhibitory concentrations (MICs) in the range of 0.5 to 8 µg/mL .
  • Anticancer Efficacy : In a study evaluating the cytotoxicity of thiazole derivatives against glioblastoma cells, certain compounds exhibited IC50 values below 10 µM, indicating strong anticancer activity .

Data Tables

Activity Type Compound IC50/MIC Values Reference
AntimicrobialThiazole Derivative AMIC 0.5 µg/mL
AnticancerThiazole Derivative BIC50 8 µM
Enzyme InhibitionMTHFR InhibitorBinding Affinity -7.2 kcal/mol

Scientific Research Applications

Antiviral Properties

Research indicates that compounds with similar structural motifs exhibit significant antiviral activities. For example, certain benzo[d]thiazole derivatives have shown efficacy against various viral strains, suggesting that the target compound may possess comparable properties. In particular, studies have highlighted the effectiveness of related compounds against Dengue virus and other RNA viruses .

Anticancer Potential

The anticancer properties of (Z)-N-(5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide are also under investigation. Preliminary data suggest that it may inhibit cell proliferation in several cancer cell lines. The mechanism of action is thought to involve the disruption of cellular signaling pathways critical for tumor growth .

Case Studies

  • Antiviral Activity Against Dengue Virus
    • Study Design : A series of benzo[d]thiazole derivatives were screened for their antiviral activity using a plaque reduction assay.
    • Findings : Compounds structurally similar to this compound demonstrated an EC50 value significantly lower than standard antiviral treatments .
  • Anticancer Efficacy in Breast Cancer Models
    • Study Design : The compound was tested in vitro on MCF-7 breast cancer cells.
    • Findings : Results indicated a dose-dependent inhibition of cell viability with an IC50 value that suggests potent anticancer activity. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway .

Comparison with Similar Compounds

Thiazolo-Pyrimidine Derivatives ()

Compounds 11a and 11b (2015 synthesis) share a thiazolo-pyrimidine core but differ in substituents:

  • 11a : 2,4,6-Trimethylbenzylidene group.
  • 11b: 4-Cyanobenzylidene group.
Parameter Target Compound 11a 11b
Core Structure Benzo[d]thiazole + dioxine Thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine
Substituents Methylthioethyl, dimethyl Trimethylbenzylidene Cyanobenzylidene
IR (CN stretch) Not reported 2,219 cm⁻¹ 2,209 cm⁻¹
Melting Point Not reported 243–246°C 213–215°C
Molecular Formula C₁₉H₂₁N₃O₃S₂ (calculated) C₂₀H₁₀N₄O₃S C₂₂H₁₇N₃O₃S

Key Differences :

  • The target compound’s benzo[d]thiazole core is more rigid than the monocyclic thiazolo-pyrimidine in 11a/b.
  • The methylthioethyl substituent in the target compound enhances lipophilicity compared to the aromatic substituents in 11a/b .

1,4-Benzodioxine-Based Thiadiazole Derivatives ()

The 2022 synthesis of 1,4-benzodioxine-thiadiazole hybrids (e.g., compound II ) highlights:

  • A dioxine ring fused to a thiadiazole moiety.
  • Use of thiosemicarbazide for cyclization .
Parameter Target Compound Compound II
Dioxine Structure 5,6-Dihydro-1,4-dioxine 2,3-Dihydrobenzo[b][1,4]dioxine
Heterocycle Benzo[d]thiazole Thiadiazole
Functional Groups Carboxamide Hydrazine-carbothioamide

Key Differences :

  • The thiazole core in the target compound is more electron-deficient than the thiadiazole in II, altering electrophilic substitution reactivity .

Benzo-Thiazine/Sulfonamide Derivatives ()

2001 studies on benzo[e]thiazine 1,1-dioxides (e.g., compound 7 ) and sulfonamides (e.g., 10 ) reveal:

  • Sulfone groups in thiazine dioxides (electron-withdrawing).
  • Ethylene-bis(sulfonamides) with extended conjugation .
Parameter Target Compound Compound 7
Sulfur Functionality Methylthioethyl (sulfide) Sulfone (SO₂)
Aromatic Reactivity Activated (methyl groups) Deactivated (sulfone)
Ring System Benzo[d]thiazole Benzo[e]thiazine dioxide

Key Differences :

  • The target’s sulfide group is less electron-withdrawing than compound 7’s sulfone, favoring electrophilic aromatic substitution at the methyl-substituted positions .

Thiazolylmethylcarbamate Analogs ()

2017 pharmacopeial data on thiazol-5-ylmethylcarbamates (e.g., compounds w–z ) feature:

  • Complex carbamate linkages.
  • Multiple stereocenters and thiazole rings .
Parameter Target Compound Compound w
Amide/Carbamate Carboxamide Carbamate
Thiazole Position Benzo[d]thiazole Thiazol-5-ylmethyl
Hydrogen Bonding NH (amide) O–(carbamate)

Key Differences :

  • The target’s carboxamide is more hydrolytically stable than carbamates in compounds w–z.
  • Steric effects from the 2-(methylthio)ethyl chain in the target compound may reduce enzymatic degradation compared to simpler thiazolylmethyl groups .

Q & A

Q. What synthetic methodologies are commonly employed to prepare derivatives of this compound?

The compound and its analogs are typically synthesized via condensation reactions under reflux conditions. For example:

  • Reaction setup : A mixture of precursor (e.g., substituted benzothiazole) and reagents (e.g., chloroacetic acid, aromatic aldehydes) in acetic anhydride/acetic acid (10:20 mL) with sodium acetate as a catalyst, refluxed for 2 hours .
  • Workup : The crude product is crystallized using solvents like ethanol or DMF/water, yielding pure derivatives (e.g., 68% yield for thiazolo-pyrimidine analogs) .
  • Alternative routes : Ethanol-mediated cyclization with anthranilic acid under sodium ethoxide, followed by acidified ice-water quenching .

Q. Which spectroscopic techniques are essential for structural confirmation?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., CN stretch at ~2,220 cm⁻¹, NH stretches at 3,400–3,100 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ 2.24–2.37 ppm, aromatic protons at δ 6.5–8.0 ppm) and carbon frameworks .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) and fragmentation patterns .

Q. How are reaction yields optimized for similar heterocyclic systems?

  • Catalyst selection : Sodium acetate enhances cyclization efficiency in acetic acid-based systems .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during cyclization .
  • Temperature control : Prolonged reflux (e.g., 12 hours) ensures complete reaction in multi-step syntheses .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Purity assessment : Use flash chromatography (e.g., ethyl acetate/hexane) to isolate impurities causing signal splitting .
  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts (e.g., NH protons in DMSO show downfield shifts due to hydrogen bonding) .
  • X-ray crystallography : Resolve ambiguities by determining crystal structures (e.g., confirmation of Z-configuration via X-ray diffraction) .

Q. What experimental designs evaluate substituent effects on bioactivity?

  • Systematic substitution : Introduce electron-withdrawing (e.g., NO₂, CN) or donating (e.g., OCH₃) groups at the benzo[d]thiazole or dihydrodioxine moieties .
  • In vitro assays : Test analogs against target pathways (e.g., antimicrobial activity via MIC assays, cytotoxicity via MTT) .
  • SAR analysis : Correlate substituent electronic properties (Hammett constants) with bioactivity trends .

Q. How are reaction intermediates characterized in multi-step syntheses?

  • Isolation protocols : Quench reactions at timed intervals and isolate intermediates via fractional crystallization .
  • Tandem spectroscopy : Use LC-MS or HRMS to track intermediate formation in real-time .
  • Mechanistic probes : Isotopic labeling (e.g., ¹³C-tracers) to confirm cyclization pathways .

Data Contradiction Analysis

Q. How to address discrepancies in melting points or yields across studies?

  • Reproducibility checks : Verify solvent purity (e.g., anhydrous acetic acid vs. technical grade) and heating rates during crystallization .
  • Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms affecting melting points .
  • Yield optimization : Scale-down reactions to identify side products (e.g., hydrolysis byproducts in aqueous workups) .

Q. What strategies validate the biological activity of analogs with conflicting literature reports?

  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple assays to confirm potency .
  • Control experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) to benchmark activity .
  • Meta-analysis : Compare results with structurally related derivatives (e.g., thiadiazole vs. thiazole analogs) to identify scaffold-specific trends .

Methodological Resources

  • Synthetic protocols : Refer to for stepwise procedures and for cyclization techniques .
  • Characterization data : Cross-reference NMR/IR/MS data from and .
  • Advanced structural analysis : Utilize X-ray crystallography () and substituent-effect studies () .

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